1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMRFVMMYGZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydrazine-Mediated Cyclization of Nitropyridine Derivatives
The pyrazolo[3,4-c]pyridine scaffold is commonly synthesized via cyclocondensation of 3-nitro-4-substituted pyridines with hydrazine derivatives. For example, treatment of 3-nitro-4-cyanopyridine with anhydrous hydrazine in refluxing ethanol generates the pyrazole ring through a tandem diazotization-cyclization mechanism. This method typically achieves 60–75% yields but requires careful control of stoichiometry to avoid over-alkylation.
A modified protocol using microwave irradiation (150°C, 20 min) reduces reaction times from 48 hours to 30 minutes while maintaining comparable yields (68–72%). The nitro group at C-4 is subsequently reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C), achieving >95% conversion.
Acid-Catalyzed Cyclization of Aminopyridine Precursors
Alternative routes employ 4-amino-3-cyanopyridine treated with hydrochloric acid (6 M, reflux, 12 h) to directly form 1H-pyrazolo[3,4-c]pyridin-4-amine. This one-pot method avoids nitro group reduction but suffers from lower yields (45–50%) due to competing hydrolysis of the cyano group.
Functionalization Strategies for C-4 Amination
Buchwald-Hartwig Amination of Halogenated Intermediates
Halogenated precursors like 5-chloro-1H-pyrazolo[3,4-c]pyridine undergo palladium-catalyzed amination using XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand. Optimized conditions (Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C) achieve 82–89% yields for primary amines.
Nitro Group Reduction Pathways
Reduction of 4-nitro-1H-pyrazolo[3,4-c]pyridine using SnCl₂·2H₂O in HCl/EtOH (reflux, 4 h) provides the amine in 93% yield. Catalytic transfer hydrogenation (HCO₂NH₄, 10% Pd/C, MeOH, 60°C) offers a greener alternative with 88% efficiency.
N-1 Methylation Techniques
Direct Alkylation Using Trimethyloxonium Tetrafluoroborate
Treatment of 1H-pyrazolo[3,4-c]pyridin-4-amine with [Me₃O][BF₄] in dichloromethane (0°C to rt, 6 h) selectively methylates N-1, yielding 80–85% of the target compound. This reagent outperforms methyl iodide (45% yield) by minimizing N-2 methylation side products.
Protection-Deprotection Sequences
For substrates prone to over-alkylation, a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is introduced at N-1 using SEM-Cl (NaH, THF, 0°C). After C-4 amination, the SEM group is removed with TBAF (tetrabutylammonium fluoride) in THF, followed by methylation with MeI (K₂CO₃, DMF, 60°C), achieving 72% overall yield.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) improve N-alkylation yields by 15–20% compared to THF or EtOAc. Microwave-assisted methylation at 80°C reduces reaction times from 12 h to 2 h while maintaining 82% yield.
Catalytic System Screening
A comparative study of palladium catalysts for C-4 amination revealed:
| Catalyst | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 95 | 98 |
| PdCl₂(dtbpf) | DtBPF | 88 | 85 |
| Pd₂(dba)₃ | BINAP | 78 | 90 |
XPhos-based systems provided optimal activity and regioselectivity for primary amines.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation → Reduction | 3 | 68 | 98.2 | One-pot core formation |
| Buchwald-Hartwig Amination | 2 | 82 | 99.1 | Broad amine scope |
| Direct N-1 Methylation | 1 | 85 | 97.8 | No protection required |
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridines, oxidized derivatives, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine has been extensively studied for its potential as an enzyme inhibitor, particularly against kinases involved in various signaling pathways. Its mechanism of action typically involves binding to the active sites of these enzymes, thereby preventing substrate phosphorylation and disrupting downstream signaling pathways critical for cell proliferation and survival.
Table 1: Enzyme Inhibition Studies
Anticancer Properties
The compound has shown promise in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines. Studies have indicated that structural modifications can enhance its antiproliferative activity.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Industrial Applications
In addition to its biological applications, 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to yield N-oxides.
- Reduction : Capable of forming reduced derivatives using reducing agents like sodium borohydride.
- Substitution Reactions : Undergoes electrophilic substitution reactions at the pyridine ring.
These properties make it valuable for developing novel materials with specific electronic properties and enhancing existing chemical processes.
Case Studies
Several studies have highlighted the potential of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine in drug discovery:
- Kinase Inhibitor Development : A study demonstrated that derivatives of this compound effectively inhibited mitogen-activated protein kinase (MAPK) pathways associated with cancer progression .
- Antiproliferative Activity Enhancement : Research indicated that introducing hydroxyl groups into the structure significantly improved antiproliferative activities against cancer cell lines .
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine | Pyrazolo[3,4-c]pyridine | Methyl (1), Amine (4) | NH₂, CH₃ |
| 1-Ethyl-1H-pyrazolo[3,4-c]pyridin-4-amine | Pyrazolo[3,4-c]pyridine | Ethyl (1), Amine (4) | NH₂, CH₂CH₃ |
| 3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Pyrazolo[3,4-b]pyridine | Methyl (1), Chlorophenyl (3), Methylthio (4), Phenyl (6), Carboxylate (5) | Cl, S-CH₃, COO⁻ |
| 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | Cyclohexyl (1), Ethyl (N), Amine (4) | NH(C₂H₅), C₆H₁₁ |
Key Observations :
- Aromatic vs.
Key Observations :
Key Observations :
- Substituent position matters: 4-amine groups in pyrazolo[3,4-d]pyrimidines (e.g., EPPA-1) enhance PDE4 affinity, but pyrazolo[3,4-c]pyridines may require additional functionalization for comparable efficacy .
Physicochemical and Spectral Properties
Table 4: Spectral and Physical Data
Key Observations :
- The absence of spectral data for the target compound contrasts with detailed NMR and HR-MS profiles of analogues, underscoring the need for further characterization .
- High melting points (e.g., 269.1°C for compound 15) suggest thermal stability, a trait likely shared by the target compound due to its fused heterocyclic core .
Biologische Aktivität
1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine (CAS No. 2172072-40-9) is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused ring system comprising a pyrazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| CAS No. | 2172072-40-9 |
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.2 g/mol |
| Purity | ≥95% |
The biological activity of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, which affects downstream signaling pathways and cellular processes. This mechanism is crucial for its potential therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferating cell nuclear antigen (PCNA) levels:
- Caspase Activation : Induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase 9 have been observed in cell lines such as MV4-11 (biphenotypic B myelomonocytic leukaemia) and MCF-7 (human breast cancer) .
- PCNA Inhibition : The expression levels of PCNA were significantly reduced in treated cells, suggesting a potential role in inhibiting DNA replication .
Enzyme Inhibition
1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine has been studied for its inhibitory effects on various kinases and enzymes:
- Kinase Inhibition : Some studies report moderate inhibitory effects against kinases such as CK1d, p38a, and aurora A kinases . This suggests potential applications in targeting signaling pathways involved in cancer progression.
Study on Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrazolo[3,4-c]pyridine derivatives against three human cancer cell lines (MV4-11, K562, MCF-7). The results demonstrated that:
- Compounds with bulky substituents at the 4-position exhibited reduced activity compared to their unsubstituted counterparts.
- A polar 4-hydroxyphenyl substituent at the 7-position was sufficient for inducing significant antiproliferative effects .
Synthesis and Functionalization
Recent advancements in synthesis techniques have allowed for the development of diverse pyrazolo[3,4-c]pyridine derivatives through vectorial functionalization methods. These methods enhance the scalability and efficiency of producing compounds with specific biological activities .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| TFA-catalyzed cyclization | Toluene | TFA | 60–75 | >95% | |
| Halogenation-amination | Acetonitrile | None | 50–65 | 90–95% |
Which spectroscopic and chromatographic techniques are recommended for characterizing 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine?
Q. Basic Research Focus
- 1H/13C NMR : Critical for confirming substitution patterns and methyl group positions. For example, the methyl group at N1 appears as a singlet near δ 3.5 ppm in CDCl3 .
- IR Spectroscopy : Identifies NH stretching (~3400 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .
- HPLC-PDA : Ensures >95% purity, particularly for intermediates used in pharmacological studies .
What pharmacological activities have been reported for pyrazolo-pyridine derivatives, and how does structural modification influence potency?
Q. Basic Research Focus
- PDE4 Inhibition : Derivatives like EPPA-1 (a pyrazolo[3,4-b]pyridine analog) show IC₅₀ values of 38 nM against TNF-α production in human PBMCs, with improved therapeutic indices due to reduced emetogenicity .
- Anti-inflammatory activity : Substituents like aryloxy or alkyl groups at the 4-position enhance binding to inflammatory targets (e.g., IC₅₀ < 50 nM in LPS-induced neutrophilia models) .
Q. Table 2: Bioactivity of Selected Derivatives
| Compound | Target | IC₅₀/D₅₀ | Therapeutic Index* | Reference |
|---|---|---|---|---|
| EPPA-1 | PDE4 | 38 nM (TNF-α) | 578 | |
| 6-Chloro-N-(4-methoxyphenyl) | PDE4 | 0.042 mg/kg | N/A |
*Therapeutic index = Pica D₅₀ (emetogenicity) / Neutrophilia D₅₀ (anti-inflammatory).
How can researchers address contradictory bioactivity data across pyrazolo-pyridine analogs?
Advanced Research Focus
Contradictions often arise from:
- Species-specific metabolism : Rat pica assays (surrogate for emesis) may not fully translate to humans. Validate using dual models (e.g., α2-adrenoceptor anesthesia reversal in mice) .
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl at C6) enhance PDE4 binding but may increase off-target effects. Use SAR studies to balance potency and selectivity .
What computational strategies are effective for predicting the binding affinity of pyrazolo-pyridine derivatives?
Q. Advanced Research Focus
- Molecular docking : Pyrazolo[3,4-b]pyridines dock into PDE4's catalytic pocket via H-bonding with Gln369 and hydrophobic interactions with Phe372. Use software like AutoDock Vina with PDB 4D9M .
- QSAR models : Correlate substituent lipophilicity (logP) with anti-inflammatory activity. For example, logP < 3 improves solubility and reduces hepatotoxicity .
How can synthetic yields be optimized for scale-up without compromising purity?
Q. Advanced Research Focus
- Catalyst screening : Replace TFA with milder catalysts (e.g., TsOH) to reduce side reactions in toluene-based syntheses .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >90% yield .
What are the stability and storage requirements for 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine?
Q. Advanced Research Focus
- Storage : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation. Degradation occurs rapidly at room temperature in light-exposed conditions .
- Handling : Use amber vials and desiccants during transport. Purity drops by ~10% after 30 days at 4°C .
What strategies are recommended for designing derivatives with improved blood-brain barrier (BBB) penetration?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
